1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane
Description
Properties
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2OS/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYVNLSIVHUHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the thiolan-3-yl and 2-(trifluoromethyl)benzoyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents such as CF3SO2Na and catalysts like palladium(II) chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepane ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with molecular targets through its trifluoromethyl and diazepane groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the diazepane ring can provide structural stability and specificity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and synthetic parameters among analogs:
Key Observations:
Benzoyl vs. Phenyl Linkage :
- The target compound’s benzoyl group introduces a ketone, enabling hydrogen bonding and dipole interactions absent in analogs like 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane (14d), where the CF₃-phenyl is directly attached .
- Benzoyl-linked derivatives (e.g., BK80973, BK82779) share a common scaffold but differ in substituent electronic properties (CF₃ vs. SMe vs. Cl), affecting lipophilicity and steric bulk .
In compound 9a, a 3-cyano group on phenyl introduces strong electron-withdrawing effects, contrasting with the CF₃ group’s moderate electronegativity and bulk .
Linker Modifications :
- Compounds with alkyl linkers (e.g., pentanamide in , butyl in ) extend the molecule’s length, which may optimize binding to deep receptor pockets. The target compound lacks such linkers, suggesting a more compact structure .
Biological Activity
1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a heterocyclic compound notable for its unique structural characteristics, including a diazepane ring and a trifluoromethyl group. The molecular formula of this compound is , with a molecular weight of approximately 358.42 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Features
The compound's structure can be broken down into two main components:
- Diazepane Ring : A seven-membered heterocyclic structure that can confer stability and influence pharmacological properties.
- Trifluoromethyl Group : Known for its electron-withdrawing properties, this group can enhance the compound's interaction with biological targets, potentially increasing its binding affinity to enzymes and receptors.
The biological activity of this compound primarily arises from the interactions facilitated by its structural components. The trifluoromethyl group enhances the compound's ability to bind to specific biological targets, while the diazepane structure contributes to the overall stability and specificity of these interactions.
Biological Activity
Research indicates that compounds with similar structures may exhibit significant interactions with various biological targets, leading to potential therapeutic applications. The following table summarizes some of the key biological activities and potential applications based on structural analogs:
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Trifluoromethyl ketones | Anticancer properties | Cancer therapy |
| Diazepane derivatives | Anxiolytic effects | Anxiety treatment |
| Thiol-containing compounds | Antioxidant activity | Disease prevention |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Enzyme Interaction Studies : Research has shown that similar diazepane derivatives can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential use as enzyme inhibitors in therapeutic contexts.
- Pharmacological Investigations : In vivo studies on related compounds indicate promising anxiolytic properties, which could be attributed to their diazepane framework. These findings support further exploration into their use as anxiolytics or sedatives.
- Synthesis and Biological Evaluation : The synthesis of this compound has been optimized for high yield and purity, facilitating subsequent biological evaluations. Preliminary assays suggest significant binding affinity to specific receptors involved in neurotransmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
